9-Bromo-3-methylnonan-2-one

Description

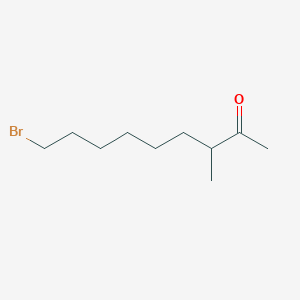

Structure

3D Structure

Properties

CAS No. |

61285-15-2 |

|---|---|

Molecular Formula |

C10H19BrO |

Molecular Weight |

235.16 g/mol |

IUPAC Name |

9-bromo-3-methylnonan-2-one |

InChI |

InChI=1S/C10H19BrO/c1-9(10(2)12)7-5-3-4-6-8-11/h9H,3-8H2,1-2H3 |

InChI Key |

ZQWWAQQTLXVDOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCBr)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 9 Bromo 3 Methylnonan 2 One

Retrosynthetic Analysis of 9-Bromo-3-methylnonan-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-carbon bonds of the nonanone backbone.

A primary retrosynthetic disconnection breaks the C-Br bond, suggesting a precursor such as 3-methylnonan-2-one, which could undergo regioselective bromination. This simplifies the problem to the synthesis of the parent ketone.

Further disconnection of the 3-methylnonan-2-one backbone can be envisioned through several carbon-carbon bond formations. For instance, a disconnection alpha to the carbonyl group suggests an enolate alkylation strategy. Alternatively, disconnection at other positions along the alkyl chain could point towards Grignard or other organometallic coupling reactions. These approaches form the basis for the synthetic strategies discussed in the subsequent sections.

Direct Halogenation Strategies for Alkyl Methyl Ketones

Direct halogenation of a pre-formed alkyl methyl ketone represents the most straightforward approach to this compound. However, achieving regioselectivity is a critical challenge.

Regioselective Bromination of Nonan-2-one Derivatives

The regioselective bromination of unsymmetrical ketones is a well-studied area of organic synthesis. In the case of a 3-methylnonan-2-one precursor, bromination could potentially occur at the C1, C3, or C9 positions. Selective bromination at the terminal C9 position is desired. Directing the bromination to the least substituted omega-position in the presence of more reactive alpha-protons is a significant challenge and often requires specialized reagents or reaction conditions. While methods for regioselective bromination exist, achieving exclusive bromination at the terminal position of a long alkyl chain in a ketone can be difficult. nih.govnih.gov

Enolization-Mediated Bromination Approaches

The bromination of ketones typically proceeds through an enol or enolate intermediate. masterorganicchemistry.comresearchgate.net Under acidic conditions, the reaction proceeds via the enol, and under basic conditions, via the enolate. masterorganicchemistry.com The position of bromination is determined by the site of enolization. For an unsymmetrical ketone like 3-methylnonan-2-one, two different enolates can form, leading to a mixture of products.

Controlling the regioselectivity of enolate formation is therefore crucial. The use of bulky bases or specific reaction conditions can favor the formation of the kinetic or thermodynamic enolate, which can in turn influence the site of bromination. However, these methods primarily differentiate between the two alpha-positions to the carbonyl group and are not suitable for selective bromination at the remote C9 position.

Interactive Table: Comparison of Enolization Conditions

| Condition | Base | Solvent | Temperature | Favored Enolate |

| Kinetic Control | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Less substituted |

| Thermodynamic Control | Sodium ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Room Temperature | More substituted |

Radical Bromination Techniques

Free-radical bromination offers an alternative strategy for introducing a bromine atom onto an alkane chain. rsc.org This approach is typically less selective than ionic methods but can be influenced by the stability of the resulting radical intermediate. In the presence of a radical initiator such as AIBN (azobisisobutyronitrile) and a bromine source like N-bromosuccinimide (NBS), bromination can occur at various positions along the alkyl chain. The selectivity is generally poor for unactivated C-H bonds, leading to a mixture of constitutional isomers. However, for certain substrates, it is possible to achieve some degree of regioselectivity. rsc.org

Indirect Synthetic Routes

Indirect routes involve the construction of the carbon skeleton with the bromine atom already in place or introduced at an earlier stage.

Construction via Carbon-Carbon Bond Formation

A more controlled approach to the synthesis of this compound involves the formation of the carbon skeleton using a bromine-containing starting material. This strategy ensures the bromine atom is in the correct position from the outset.

One plausible method is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate (B1235776) with a suitable bromoalkane, followed by hydrolysis and decarboxylation. In this case, the alkylating agent would be 1,6-dibromohexane. The initial alkylation would introduce a 6-bromohexyl group. A subsequent alkylation with methyl iodide would introduce the methyl group at the alpha-position. Finally, hydrolysis and decarboxylation would yield the target molecule.

Another powerful method for carbon-carbon bond formation is the use of organometallic reagents. illinois.eduorganic-chemistry.orgdtu.dk For example, a Grignard reagent prepared from a bromoalkene could be coupled with an appropriate electrophile. Alternatively, modern cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to construct the carbon backbone. illinois.edu These methods offer high efficiency and functional group tolerance. researchgate.net

Interactive Table: Overview of Indirect Synthetic Strategies

| Method | Key Reagents | Bond Formed | Advantages |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 1,6-dibromohexane, Methyl iodide | C-C | Well-established, versatile |

| Organocuprate Addition | Lithium dimethylcuprate, α,β-unsaturated ketone | C-C | Forms C-C bonds with high stereoselectivity |

| Suzuki Coupling | Organoboron compound, Organic halide, Palladium catalyst | C-C | Mild conditions, high functional group tolerance |

Grignard Reagent Mediated Syntheses

Grignard reagents (R-Mg-X) are strong nucleophiles and bases widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.org A plausible route to this compound involves the reaction of a Grignard reagent with an appropriate electrophile, such as a nitrile or an acid chloride.

One potential disconnection approach involves the reaction between 2-methylpropanenitrile and a Grignard reagent derived from 1,7-dibromoheptane. The Grignard reagent would add to the nitrile, and subsequent hydrolysis of the intermediate imine salt would yield the desired ketone. libretexts.org It is critical to use a mono-Grignard reagent of the dibromoalkane to avoid dimerization.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate Product |

| 1,7-Dibromoheptane | Magnesium (Mg) | Diethyl ether or THF | 7-Bromoheptylmagnesium bromide |

| 7-Bromoheptylmagnesium bromide | 2-Methylpropanenitrile | 1. Diethyl ether or THF; 2. H₃O⁺ workup | This compound |

Alternatively, a Grignard reagent can react with an acid chloride. For instance, the Grignard reagent prepared from 1-bromo-6-chlorohexane (B1265839) could be reacted with 2-methylpropanoyl chloride. This would be followed by a subsequent halogen exchange reaction to convert the terminal chloro group to a bromo group.

Wittig Reaction-Based Precursor Derivatization and Chain Elongation

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orglumenlearning.com For the synthesis of this compound, the Wittig reaction can be employed to construct a precursor alkene, which is then converted to the target ketone.

A feasible strategy begins with the synthesis of a phosphonium ylide from a bromoalkane. This ylide is then reacted with a suitable aldehyde to form an alkene with the desired carbon chain length. For example, a Wittig reagent could be prepared from a C7 alkyl halide and triphenylphosphine, followed by deprotonation. Reaction with 2-methylpropanal would yield an alkene precursor. Subsequent functional group manipulation, such as hydroboration-oxidation followed by oxidation of the resulting alcohol and bromination, would lead to the final product. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide; stabilized ylides typically yield E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate Product |

| (6-Bromohexyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi) | THF | (6-Bromohexylidene)triphenylphosphorane |

| (6-Bromohexylidene)triphenylphosphorane | 2-Methylpropanal | THF | 9-Bromo-3-methylnon-2-ene |

| 9-Bromo-3-methylnon-2-ene | 1. BH₃·THF; 2. H₂O₂, NaOH; 3. PCC or Dess-Martin periodinane | Multiple steps | This compound |

Organocuprate Conjugate Addition Strategies

Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard reagents and are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com This methodology allows for the formation of a carbon-carbon bond at the β-position of the unsaturated system.

A synthetic route to this compound could involve the conjugate addition of an organocuprate to an α,β-unsaturated ketone. For instance, a lithium dialkylcuprate containing the C6 bromo-alkyl chain could be added to 3-methylbut-3-en-2-one. The organocuprate is typically prepared in situ from an organolithium reagent and a copper(I) salt, such as copper(I) iodide. organicchemistrytutor.comyoutube.com

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate Product |

| 1,6-Dibromohexane | Lithium (2 equiv.) | Diethyl ether | 6-Bromohexyllithium |

| 6-Bromohexyllithium (2 equiv.) | Copper(I) Iodide (CuI) | THF or Diethyl ether | Lithium di(6-bromohexyl)cuprate |

| Lithium di(6-bromohexyl)cuprate | 3-Methylbut-3-en-2-one | 1. THF, -78 °C; 2. H₃O⁺ workup | This compound |

This approach is advantageous as it constructs the main carbon skeleton and sets the ketone functionality in a single, highly selective step. masterorganicchemistry.com

Functional Group Transformations

These methods focus on modifying a pre-existing carbon skeleton to introduce the required ketone and bromide functionalities.

Oxidation of Secondary Alcohols to α-Bromoketones

The direct oxidation of a secondary alcohol precursor, 9-bromo-3-methylnonan-2-ol, is a straightforward approach to the target ketone. Various oxidizing agents can achieve this transformation. However, a more direct route involves the simultaneous oxidation and bromination of a suitable secondary alcohol that does not yet contain the bromine. For instance, 3-methylnonan-2-ol could be treated with a system like H₂O₂-HBr, which can selectively produce α-monobromo ketones. The reaction conditions, such as the molar ratio of the reagents, can be adjusted to favor the formation of the desired monobrominated product over dibrominated ketones.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen to another. This strategy is useful if a precursor like 9-chloro-3-methylnonan-2-one is more readily accessible than the bromo-analogue. The chloro-ketone could be treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone (B3395972) or acetonitrile. The reaction equilibrium is driven by the precipitation of the less soluble sodium chloride from the reaction mixture. This method is highly efficient for primary alkyl halides.

| Starting Material | Reagent | Solvent | Product |

| 9-Chloro-3-methylnonan-2-one | Sodium Bromide (NaBr) | Acetone | This compound |

Oxidative Hydrolysis of Bromoalkenes

A recently developed method involves the hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes to synthesize α-bromoketones. beilstein-journals.orgresearchgate.netnih.gov This process allows for the conversion of a diverse range of dialkyl bromoalkenes into the corresponding ketones. beilstein-journals.org

For the synthesis of this compound, a precursor such as 2-bromo-3-methylnon-2-ene could be subjected to these conditions. The reaction typically utilizes a catalytic amount of a hypervalent iodine species, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) or HTIB ([Hydroxy(tosyloxy)iodo]benzene), in the presence of an oxidant and water. The mechanism is thought to involve the formation of an iodonium (B1229267) intermediate, followed by nucleophilic attack and rearrangement to yield the α-bromoketone. beilstein-journals.orgnih.gov

| Starting Material | Catalyst System | Key Conditions | Product |

| 2-Bromo-3-methylnon-2-ene | HTIB (catalytic), m-CPBA (oxidant), TsOH·H₂O | Acetonitrile, water | This compound |

This method is notable for its operational simplicity and its ability to tolerate various functional groups, providing a modern approach to the synthesis of α-bromoketones. researchgate.net

Catalytic and Asymmetric Synthesis Approaches

The creation of enantiomerically pure this compound necessitates precise control over the stereocenter at the C-3 position. This is typically achieved by synthesizing the chiral precursor, 3-methylnonan-2-one, using asymmetric methods, followed by a subsequent bromination step.

Chiral Auxiliary-Assisted Synthesis for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral 3-methylnonan-2-one, a common strategy involves the alkylation of an enolate derived from a carboxylic acid equivalent attached to a chiral auxiliary.

One of the most effective and widely used classes of chiral auxiliaries for this purpose are the oxazolidinones, often referred to as Evans auxiliaries. The general process is as follows:

Acylation: A propionyl group is attached to the chiral oxazolidinone auxiliary to form an N-acyloxazolidinone.

Enolate Formation: A strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon, forming a stereochemically defined Z-enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate.

Stereoselective Alkylation: The enolate is then treated with an alkylating agent, in this case, a hexyl halide (e.g., 1-bromohexane). The electrophile approaches from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. researchgate.net

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product. This can be achieved through various methods, such as hydrolysis or reduction with reagents like lithium borohydride (B1222165), to yield the chiral carboxylic acid or alcohol, which can then be converted to the target ketone, (S)- or (R)-3-methylnonan-2-one, depending on the auxiliary chosen. researchgate.net

Another well-established chiral auxiliary is pseudoephedrine. When used to form an amide, the α-proton can be selectively removed to form an enolate. The subsequent alkylation is directed by the chiral scaffold, leading to high diastereoselectivity. wikipedia.org

| Auxiliary Type | Key Features | Typical Reagents |

| Evans Oxazolidinone | Forms a rigid Z-enolate; stereochemical outcome is predictable. | NaHMDS, Hexyl Halide, LiBH₄ |

| Pseudoephedrine | Forms a stable enolate; auxiliary is easily removed. | s-BuLi, Hexyl Halide |

Organocatalytic Methodologies for Stereoselective Introduction of the Methyl Group at C-3

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the stereoselective synthesis of 3-methylnonan-2-one, a key strategy is the asymmetric α-methylation of a larger ketone precursor, such as nonan-2-one. This is often achieved through enamine catalysis.

In this approach, a chiral primary or secondary amine, such as a derivative of proline or a cinchona alkaloid, reacts with the ketone (nonan-2-one) to form a chiral enamine intermediate. acs.orgnih.gov The specific conformation of this chiral enamine exposes one of its faces preferentially. When an electrophilic methylating agent (e.g., methyl iodide or dimethyl sulfate) is introduced, it attacks the enamine from the less sterically hindered face. Subsequent hydrolysis of the resulting iminium ion releases the chiral ketone, now containing a methyl group at the C-3 position with high enantioselectivity, and regenerates the organocatalyst. nih.gov

Recent advancements have also explored photochemical organocatalytic methods. These redox-neutral processes can be compatible with chiral primary amine catalysts, enabling the enantioselective α-alkylation of ketones via radical pathways under mild conditions. researchgate.net

| Catalysis Type | Catalyst Example | Mechanism | Key Advantage |

| Enamine Catalysis | Proline Derivatives, Cinchona Alkaloids | Formation of a chiral enamine intermediate. | Metal-free, mild conditions. |

| Photochemical Organocatalysis | Cinchona-based Primary Amines | Light-induced radical formation via an enamine. | Compatible with radical precursors. |

Metal-Catalyzed Coupling Reactions in Precursor Synthesis

The carbon skeleton of the precursor, 3-methylnonan-2-one, can be assembled using powerful metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in modern organic synthesis for their efficiency and functional group tolerance in forming carbon-carbon bonds. acs.orgberkeley.eduorganic-chemistry.org

One plausible route involves a Suzuki or Negishi coupling reaction to form the nonanone backbone. For instance, a precursor like 1-bromo-2-butanone (B1265390) could be coupled with an organometallic reagent like hexylzinc chloride (for a Negishi coupling) or an organoboron compound like hexylboronic acid (for a Suzuki coupling). The palladium catalyst, typically in the presence of a suitable ligand, facilitates the formation of the C-C bond that constitutes the main chain of the ketone.

More advanced methods allow for the direct synthesis of ketones from a variety of starting materials:

Coupling of Esters with Organoboron Compounds: Palladium catalysts can facilitate the cross-coupling of 2-pyridyl esters with organoboron compounds to produce ketones under mild conditions. acs.orgorganic-chemistry.org

Carbonylative Couplings: A palladium-catalyzed C-H functionalization approach can achieve the oxidative coupling of two arenes and carbon monoxide (CO) to generate ketones. rsc.org While primarily demonstrated for aryl ketones, similar principles can be adapted for aliphatic targets.

Photoredox/Nickel Dual Catalysis: A synergistic approach using an iridium photoredox catalyst and a nickel catalyst allows for the direct conversion of carboxylic acids and alkyltrifluoroborates into alkyl ketones. acs.org This method could potentially couple heptanoic acid with a 3-oxobutyltrifluoroborate precursor.

These methods offer versatile and powerful alternatives for constructing the fundamental carbon framework of the target molecule's precursors.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact, minimizing waste, and improving safety and efficiency. The bromination step is a key target for such improvements.

Solvent-Free and Aqueous Reaction Media (e.g., H₂O₂–HBr system "on water")

A significant advancement in green bromination is the use of an aqueous hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) system, often performed "on water". rsc.orgresearchgate.net This method provides an environmentally benign alternative to traditional bromination techniques that often use hazardous molecular bromine (Br₂) and volatile organic solvents. researchgate.net

The reaction can be applied to a wide range of ketones, including dialkyl ketones like 3-methylnonan-2-one. rsc.org The process is typically conducted at room temperature without the need for a catalyst or an organic solvent. researchgate.net The substrate is suspended in water, and aqueous solutions of HBr and H₂O₂ are added. H₂O₂ acts as an in-situ oxidant to generate the active brominating species from HBr, with water being the only byproduct. nih.gov This simple and effective "on water" bromination is characterized by the use of inexpensive reagents, a lower environmental impact, and the absence of organic waste. rsc.orgnih.gov High selectivity for monobromination is often achieved, with yields reported in the range of 69–97% for various ketones. researchgate.net

| Reaction System | Solvent | Catalyst | Temperature | Key Advantages |

| H₂O₂–HBr "on water" | Water | None required | Room Temperature | No organic solvent, inexpensive reagents, safe, high selectivity. rsc.orgresearchgate.net |

| H₂O₂–HBr (Solvent-Free) | None | Optional (e.g., LiCl) | Room Temp. or 70°C | Reduced waste, faster at higher temperatures. iau.ir |

Atom Economy and Waste Minimization in Bromination Processes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Traditional bromination of a ketone using molecular bromine (Br₂) has a theoretical maximum atom economy of only 50% with respect to bromine, as one bromine atom is incorporated into the product and the other becomes part of the hydrogen bromide (HBr) byproduct.

Traditional Bromination: R-H + Br₂ → R-Br + HBr

The H₂O₂-HBr system demonstrates a significantly higher atom economy. iau.ir In this process, the bromide ion from HBr is oxidized by hydrogen peroxide to form the electrophilic bromine species. The only byproduct of this oxidation is water, making it a much more atom-economical and environmentally friendly process.

H₂O₂-HBr Bromination: 2 HBr + H₂O₂ → Br₂ + 2 H₂O R-H + Br₂ → R-Br + HBr

Reactivity and Reaction Mechanisms of 9 Bromo 3 Methylnonan 2 One

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon (C-9)

The carbon atom bonded to the bromine (C-9) is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The long alkyl chain does not impose significant steric hindrance at this terminal position.

The reaction rate of an SN2 mechanism is dependent on the concentrations of both the substrate (9-Bromo-3-methylnonan-2-one) and the attacking nucleophile. chemicalnote.combyjus.comopenochem.org The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic C-9 carbon from the backside, simultaneously displacing the bromide leaving group. openochem.orgpharmaguideline.com This backside attack results in an inversion of configuration at the reaction center. openochem.org

The reactivity of the C-9 position is primarily influenced by steric accessibility and the strength of the nucleophile. libretexts.orgnih.gov As a primary bromide, it experiences minimal steric hindrance, allowing for efficient attack by a wide range of nucleophiles. chemicalnote.comlibretexts.org Stronger, less sterically hindered nucleophiles will react more rapidly. libretexts.org The reaction is favored by polar aprotic solvents, such as acetone (B3395972) or DMSO, which can solvate the cation of the nucleophilic salt without hydrogen bonding to and deactivating the nucleophile. openochem.org

The following table outlines the expected relative reactivity of this compound with various common nucleophiles in a typical SN2 reaction.

| Nucleophile (Nu⁻) | Product | Relative Rate | Nucleophile Strength |

| I⁻ | 9-Iodo-3-methylnonan-2-one | Very Fast | Excellent |

| HS⁻ | 9-Mercapto-3-methylnonan-2-one | Very Fast | Excellent |

| CN⁻ | 3-Methyl-2-oxodecanenitrile | Fast | Good |

| N₃⁻ | 9-Azido-3-methylnonan-2-one | Fast | Good |

| OH⁻ | 9-Hydroxy-3-methylnonan-2-one (B8458549) | Moderate | Fair |

| CH₃O⁻ | 9-Methoxy-3-methylnonan-2-one | Moderate | Fair |

| H₂O | 9-Hydroxy-3-methylnonan-2-one | Very Slow | Poor |

| CH₃OH | 9-Methoxy-3-methylnonan-2-one | Very Slow | Poor |

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process, with the rate-determining first step being the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.comchemguide.co.uk The stability of this carbocation is the most critical factor determining the feasibility of an SN1 reaction. pearson.comamherst.edu

In the case of this compound, dissociation of the bromide ion would generate a primary carbocation at the C-9 position. Primary carbocations are highly unstable and high in energy, making their formation extremely slow and energetically unfavorable. chemguide.co.uklibretexts.org The stability of carbocations increases significantly with alkyl substitution (tertiary > secondary > primary > methyl) due to stabilizing effects like hyperconjugation and induction from adjacent alkyl groups. libretexts.orgmasterorganicchemistry.com

Furthermore, the presence of the electron-withdrawing ketone group, although distant, can further destabilize the carbocation through an inductive effect. libretexts.orglibretexts.org This effect, relayed through the sigma bonds of the carbon chain, pulls electron density away from the positively charged center, intensifying its electron deficiency and thus its instability. libretexts.org Consequently, the SN1 pathway is not a viable mechanism for nucleophilic substitution at the C-9 position of this compound under normal conditions. libretexts.org The reaction will proceed exclusively through the SN2 pathway. byjus.com

An intramolecular reaction can occur if a nucleophilic center within the molecule attacks an electrophilic center. In this compound, the ketone's enolate form could potentially act as an internal nucleophile to displace the bromide at C-9.

Formation of the enolate at the C-1 position (the kinetic enolate) followed by an intramolecular SN2 attack on C-9 would lead to the formation of a nine-membered ring (cyclononanone derivative). Alternatively, the enolate at C-3 (the thermodynamic enolate) attacking C-9 would result in an eight-membered ring (a substituted cyclooctanone).

However, the formation of medium (8- to 11-membered) and large rings through intramolecular cyclization is kinetically slow and entropically disfavored. While possible, the rate of these cyclizations is generally much lower than that of competing intermolecular reactions, especially at standard concentrations. High dilution conditions are typically required to favor intramolecular pathways over intermolecular ones. The activation energy for forming these larger rings is high due to torsional and transannular strain. Therefore, under typical reaction conditions, intermolecular nucleophilic substitution at C-9 is the dominant pathway.

Carbonyl Group Reactivity

The ketone at the C-2 position is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is influenced by both steric and electronic factors.

The carbonyl carbon of the ketone is sp² hybridized and has a partial positive charge due to the electronegativity of the oxygen atom, making it a target for nucleophiles. study.comyoutube.com Nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgucalgary.ca This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org

The reactivity of the ketone in this compound is influenced by its structure. Compared to a simple aldehyde, this ketone is sterically more hindered due to the presence of a methyl group on one side and a long alkyl chain on the other. youtube.comlibretexts.org This steric bulk can slow the approach of nucleophiles. libretexts.org The distant bromine atom has a negligible electronic effect on the carbonyl group's reactivity.

The table below lists common nucleophilic addition reactions applicable to this ketone.

| Reagent | Nucleophile | Product Type |

| 1. NaBH₄ or LiAlH₄2. H₃O⁺ | H⁻ (Hydride) | Secondary Alcohol |

| 1. RMgBr (Grignard Reagent)2. H₃O⁺ | R⁻ (Carbanion) | Tertiary Alcohol |

| 1. RLi (Organolithium)2. H₃O⁺ | R⁻ (Carbanion) | Tertiary Alcohol |

| 1. KCN / HCN2. H₃O⁺ | CN⁻ (Cyanide) | Cyanohydrin |

| H₂O, H⁺ catalyst | H₂O (Water) | Hydrate (gem-diol) |

| ROH, H⁺ catalyst | ROH (Alcohol) | Hemiketal / Ketal |

The ketone can form two different enolates by deprotonation of the α-hydrogens at either the C-1 or C-3 positions. bham.ac.ukbham.ac.uk The regiochemical outcome of this deprotonation can be controlled by the reaction conditions, leading to either the kinetic or the thermodynamic enolate. udel.edu

Kinetic Enolate: The protons on the C-1 methyl group are more sterically accessible and are removed more rapidly. udel.edu Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid, irreversible formation of the less substituted enolate at C-1. libretexts.orgochemacademy.com This is known as the kinetic enolate. libretexts.orgochemacademy.com

Thermodynamic Enolate: The enolate formed by deprotonating the C-3 position is more substituted (trisubstituted double bond) and therefore more thermodynamically stable. libretexts.orgmasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, weaker base (e.g., NaOEt) at room temperature or higher. udel.edulumenlearning.com Under these reversible conditions, the initially formed kinetic enolate can revert to the ketone and eventually form the more stable thermodynamic product. udel.edu

These enolates are potent nucleophiles and can react with various electrophiles (e.g., alkyl halides) at the α-carbon, a reaction known as enolate alkylation. libretexts.org The choice of enolate (kinetic vs. thermodynamic) allows for regioselective alkylation of the ketone.

| Condition | Base | Temperature | Solvent | Predominant Enolate |

| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | Tetrahydrofuran (THF) | C-1 (Less substituted) |

| Thermodynamic Control | Sodium Ethoxide (NaOEt) | 25 °C (Room Temp) | Ethanol (B145695) (EtOH) | C-3 (More substituted) |

Baeyer-Villiger Oxidation Potential

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters through the action of peroxyacids or peroxides. wikipedia.org The reaction proceeds via the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom. wikipedia.orgrsc.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

In the case of this compound, the carbonyl carbon is flanked by a methyl group and a 1-(7-bromoheptyl)ethyl group (a secondary alkyl group). According to the established migratory aptitude rules, the more substituted secondary alkyl group is expected to migrate in preference to the methyl group. chemistrysteps.comstudy.com

The mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid. wikipedia.org This leads to the Criegee intermediate. The subsequent concerted step involves the migration of the secondary alkyl group and the departure of a carboxylate anion, resulting in a protonated ester, which is then deprotonated to yield the final ester product. pw.live

The primary product of the Baeyer-Villiger oxidation of this compound is therefore predicted to be 1-(7-bromoheptyl)ethyl acetate.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation of this compound

| Reagent | Predicted Major Product | Rationale |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1-(7-bromoheptyl)ethyl acetate | Preferential migration of the secondary alkyl group over the methyl group. chemistrysteps.com |

| Peroxyacetic acid (CH₃CO₃H) | 1-(7-bromoheptyl)ethyl acetate | Preferential migration of the secondary alkyl group over the methyl group. chemistrysteps.com |

| Trifluoroperacetic acid (CF₃CO₃H) | 1-(7-bromoheptyl)ethyl acetate | A highly reactive peroxyacid; outcome follows the same migratory aptitude rules. pw.live |

Elimination Reactions

Dehydrobromination Pathways (E1 vs. E2)

Dehydrobromination is an elimination reaction that removes a hydrogen atom and a bromine atom from adjacent carbons, forming an alkene. ck12.org This reaction can proceed through two primary mechanisms: unimolecular elimination (E1) and bimolecular elimination (E2). pharmaguideline.com

The E2 mechanism is a single, concerted step where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. ck12.orgpharmaguideline.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. ck12.org This pathway is favored by strong, non-polarizable bases and is the typical mechanism for primary alkyl halides. ck12.org

The E1 mechanism is a two-step process. The first, rate-determining step involves the departure of the leaving group (bromide) to form a carbocation intermediate. pharmaguideline.comchemguide.co.uk In the second step, a weak base abstracts a proton from an adjacent carbon to form the double bond. chemguide.co.uk The rate of the E1 reaction depends only on the substrate concentration. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. ck12.org

For this compound, the bromine atom is attached to a primary carbon. The formation of a primary carbocation required for an E1 pathway is highly energetically unfavorable. Therefore, dehydrobromination is expected to proceed almost exclusively via the E2 mechanism . ck12.orgyoutube.com This is particularly true when a strong base, such as potassium tert-butoxide or sodium ethoxide, is used. masterorganicchemistry.com

Table 2: Comparison of E1 and E2 Dehydrobromination Pathways for this compound

| Feature | E1 Pathway | E2 Pathway | Favored for this compound? |

| Mechanism | Two steps, via carbocation | One concerted step | E2 |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary | E2 |

| Base | Weak base sufficient | Requires a strong base | E2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | E2 |

| Intermediate | Carbocation | None (Transition state) | E2 |

| Likelihood | Very Unlikely | Highly Likely | E2 |

Formation of α,β-Unsaturated Ketones

An α,β-unsaturated ketone features a double bond between the α and β carbons relative to the carbonyl group. The direct dehydrobromination of this compound does not yield an α,β-unsaturated ketone. The elimination reaction occurs at the opposite end of the molecule, involving the bromine at C9 and a proton from C8. chemicalnote.com This reaction leads to the formation of 3-methylnon-8-en-2-one, an unconjugated enone.

To synthesize an α,β-unsaturated ketone from a saturated ketone precursor, a different synthetic route is typically employed. This often involves an initial α-halogenation to introduce a leaving group adjacent to the carbonyl, followed by an elimination reaction. However, starting from this compound, the existing C-Br bond at the C9 position is too far from the ketone to participate in the formation of a conjugated system through a simple elimination step. The primary product of its dehydrobromination is the terminal alkene, as dictated by the position of the leaving group.

Reductive Transformations of this compound

Selective Reduction of the Ketone Carbonyl

The selective reduction of the ketone functional group in this compound to a secondary alcohol, without affecting the carbon-bromine bond, requires a chemoselective reducing agent. The reactivity of common hydride reagents varies significantly.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. chemguide.co.ukwikipedia.org It is generally unreactive towards alkyl halides, making it the ideal reagent for this selective transformation. acs.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. chemguide.co.uk

In contrast, lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent. harvard.edu It readily reduces not only ketones and aldehydes but also esters, carboxylic acids, and alkyl halides. harvard.edu Applying LiAlH₄ to this compound would likely result in the reduction of both the ketone to an alcohol and the alkyl bromide to an alkane, yielding 3-methylnonan-2-ol.

Table 3: Chemoselectivity of Reducing Agents for this compound

| Reagent | Reduction of Ketone? | Reduction of Alkyl Bromide? | Predicted Major Product |

| Sodium Borohydride (NaBH₄) | Yes | No | 9-Bromo-3-methylnonan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | 3-Methylnonan-2-ol |

| Catalytic Hydrogenation (H₂/Pd/C) | Possible | Yes | Mixture, depends on conditions |

| Diisobutylaluminium hydride (DIBAL-H) | Yes | Possible | Mixture, depends on conditions |

Reductive Debromination Strategies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom, leaving the ketone functionality intact. Several methods can achieve this transformation.

One common method is radical-mediated dehalogenation . This reaction often employs tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.de This system is highly effective for reducing alkyl halides and is generally compatible with ketone functional groups. thieme-connect.de

Another approach is catalytic hydrogenation . Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) can cleave the C-Br bond. organic-chemistry.org This method can be very clean and efficient. However, under more vigorous conditions (higher pressure or temperature), the ketone may also be reduced. organic-chemistry.org Therefore, careful control of reaction conditions is necessary to achieve selective debromination.

Finally, electron transfer from a dissolving metal, such as sodium in liquid ammonia (B1221849) or zinc in acetic acid, can also be used for reductive dehalogenation. These methods are powerful but may also affect the ketone group.

Table 4: Strategies for Reductive Debromination of this compound

| Method | Reagents | Compatibility with Ketone | Notes |

| Radical Dehalogenation | Bu₃SnH, AIBN | High | Generally chemoselective for the C-Br bond. thieme-connect.de |

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., Et₃N) | Moderate to High | Ketone may be reduced under harsh conditions. organic-chemistry.orgorganic-chemistry.org |

| Dissolving Metal Reduction | Zn, CH₃COOH | Low to Moderate | Ketone is susceptible to reduction. |

Radical Reactions and Mechanistic Insights

Radical reactions offer a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-bromine bond is the most susceptible to radical cleavage, initiating a cascade of reactions that can lead to diverse molecular architectures.

The initiation of radical reactions involving this compound typically commences with the homolytic cleavage of the carbon-bromine (C-Br) bond. libretexts.orgmaricopa.edu This process, often induced by heat or light, results in the formation of a bromine radical and a primary alkyl radical. pressbooks.pubyoutube.com The C-Br bond is relatively weak and prone to breaking in a way that each atom retains one of the bonding electrons. chemistrysteps.com

The mechanism can be represented as follows:

Initiation Step: Homolytic Cleavage

CH₃(CH₂)₅CH(CH₃)CH₂C(O)CH₂Br → CH₃(CH₂)₅CH(CH₃)CH₂C(O)CH₂• + Br•

This initiation step is crucial as it generates the reactive carbon-centered radical that can subsequently participate in a variety of propagation steps. The stability of the resulting radical plays a role in the facility of this cleavage. While the radical formed is a primary radical, its proximity to the carbonyl group can influence its reactivity.

Table 1: General Conditions for Homolytic Cleavage of Alkyl Bromides

| Initiator | Conditions | Outcome |

| Heat (Thermolysis) | High temperatures | Generation of alkyl and bromine radicals |

| UV Light (Photolysis) | Irradiation with UV light | Generation of alkyl and bromine radicals |

| Radical Initiators (e.g., AIBN) | Moderate temperatures | Controlled generation of radicals |

Following the initial homolytic cleavage, the resulting radical intermediate of this compound can undergo intramolecular cyclization, a powerful method for the construction of cyclic compounds. The regioselectivity of this cyclization is governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state.

Given the structure of the radical derived from this compound, several cyclization pathways are theoretically possible. For instance, a 5-exo-trig cyclization could occur if the radical attacks the carbonyl carbon, although this is generally less favorable. More plausible are cyclizations involving the alkyl chain. For example, if a double bond were present in the chain, intramolecular addition of the radical would be a key reaction.

In the absence of a pre-existing double bond, a hydrogen atom transfer (HAT) could occur, leading to the formation of a different radical species that might then cyclize. For example, a 1,5-hydrogen atom transfer could relocate the radical to the C-5 position, which could then potentially lead to different cyclization products.

While specific studies on this compound are not prevalent, analogous radical cyclizations of bromo ketones and ketals have been shown to proceed with high regio- and stereoselectivity. researchgate.netresearchgate.net These reactions often utilize reagents like tributyltin hydride (Bu₃SnH) to mediate the radical chain process. The diastereoselectivity of such cyclizations can be influenced by the stereochemistry of the starting material. rsc.orgnih.gov

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The presence of a chiral center at the C-3 position in this compound introduces a significant element of stereochemical control in its reactions. This chiral center can influence the stereochemical outcome of reactions at other positions in the molecule, leading to the formation of diastereomers in unequal amounts.

The methyl group at the C-3 position creates a stereochemically biased environment that can direct the approach of incoming reagents or influence the conformation of reactive intermediates. In nucleophilic additions to the carbonyl group, for instance, the chiral center can lead to diastereoselective formation of alcohols. According to Cram's rule and its modifications (Felkin-Anh model), the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. nih.govresearchgate.net

In the context of radical cyclizations, the chiral center at C-3 can influence the conformation of the transition state, thereby favoring the formation of one diastereomer over another. The stereocenter can dictate the preferred orientation of the alkyl chain during the cyclization process, leading to a high degree of diastereoselectivity in the formation of the new stereocenters in the cyclic product.

Table 2: Predicted Stereochemical Models for Nucleophilic Addition to Chiral Ketones

| Model | Predicted Major Diastereomer | Key Consideration |

| Cram's Rule | Nucleophile attacks from the side of the smallest substituent. | Based on steric hindrance. |

| Felkin-Anh Model | Nucleophile attacks anti-periplanar to the largest group. | Considers both steric and electronic effects. |

When a reaction occurs directly at the chiral center (C-3), the stereochemical outcome can be either retention or inversion of the original configuration. However, for most reactions of this compound, the C-3 center is not directly involved in bond breaking or formation. Instead, its influence is exerted on reactions occurring at other sites, such as the carbonyl group or the site of the radical.

In reactions where a new stereocenter is formed, such as in a radical cyclization, the existing chiral center at C-3 will direct the formation of the new center, leading to a diastereomeric mixture. The ratio of these diastereomers is a measure of the diastereoselectivity of the reaction. High diastereoselectivity implies that one diastereomer is formed in significant excess.

If a reaction were to proceed via a mechanism that involves the temporary destruction and recreation of the C-3 stereocenter, a racemic mixture at that position could result. However, typical radical reactions and nucleophilic additions to the carbonyl of this compound would not affect the configuration at C-3. Therefore, the original stereochemistry at C-3 would be retained, and it would serve to influence the stereochemistry of any newly formed chiral centers. libretexts.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 9 Bromo 3 Methylnonan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 9-Bromo-3-methylnonan-2-one, going beyond simple one-dimensional spectra to unravel complex structural and dynamic features.

2D-NMR Techniques for Structural Connectivity (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise bonding network within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would be expected to show correlations between adjacent protons along the nonane (B91170) chain, confirming the carbon backbone sequence. For instance, the protons on C3 would show a correlation to the protons on C4, and so on, down to the protons on C8 showing a correlation to the protons on C9.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum, allowing for the unambiguous assignment of proton and carbon signals. sdsu.edu For example, the methyl protons at C1 would show a correlation to the C1 carbon, and the methine proton at C3 would correlate with the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is crucial for piecing together the molecular skeleton by connecting different spin systems. In the case of this compound, HMBC correlations would be observed between the C2 carbonyl carbon and the protons on C1 and C3. Furthermore, correlations between the C3 methyl protons and the C2, C3, and C4 carbons would firmly establish the position of the methyl group.

| 2D-NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through 2-3 bonds | Confirms the connectivity of the aliphatic chain (C3 through C9). |

| HSQC | ¹H-¹³C through 1 bond | Assigns protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C through 2-3 bonds | Establishes the overall carbon framework, including the positions of the carbonyl and methyl groups, and the bromo-substituted terminal carbon. |

Stereochemical Assignment via NOESY/ROESY and Coupling Constants

The presence of a chiral center at the C3 position of this compound means that the molecule can exist as a pair of enantiomers. Determining the relative stereochemistry, particularly in diastereomeric forms if another chiral center were present, relies on through-space NMR correlations and the analysis of coupling constants.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, irrespective of their bonding connectivity. acdlabs.comacdlabs.com For a molecule like this compound, NOESY or ROESY could be used to probe the preferred conformations around the C3-C4 bond by observing correlations between the protons on the C3-methyl group and protons on the C4 and C5 positions. The intensities of these cross-peaks can provide information about the average distances between these protons, which is conformation-dependent. columbia.edu

Coupling Constants (J values): The magnitude of the three-bond proton-proton coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. columbia.edu Careful analysis of the coupling constants for the protons on C3 and C4 could provide insights into the rotamer populations around the C3-C4 bond, further elucidating the conformational preferences of the molecule.

Dynamic NMR Studies of Conformational Equilibria

The long, flexible alkyl chain of this compound is subject to constant conformational changes at room temperature. acs.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes, such as bond rotations, that occur on the NMR timescale. unibas.itunibas.it

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the rate of conformational interconversion may slow down sufficiently to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals may broaden and eventually coalesce into a single averaged signal. unibas.it Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to bond rotation and the relative populations of the different conformers. unibas.it For this compound, DNMR studies could provide valuable data on the conformational dynamics of the alkyl chain.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). chimia.ch This level of precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.govresearchgate.net For this compound (C₁₀H₁₉BrO), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. The presence of bromine is also readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to a distinctive M+2 peak in the mass spectrum. mdpi.comjove.com

Fragmentation Pathways and Mechanistic Interpretation of Key Ions

Upon ionization in the mass spectrometer, this compound will undergo fragmentation, breaking down into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For aliphatic ketones, common fragmentation pathways include alpha-cleavage and McLafferty rearrangement. jove.comyoutube.comfiveable.me

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of organic molecules like this compound. By subjecting the molecular ion to collision-induced dissociation, a characteristic fragmentation pattern is produced, which provides detailed structural information. For this compound, several key fragmentation pathways are anticipated.

The most common fragmentation mechanisms for aliphatic ketones are α-cleavage and the McLafferty rearrangement. libretexts.orgjove.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org For this compound, two primary α-cleavage events are possible:

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the formation of a stable acylium ion.

Loss of a brominated alkyl radical (•C₇H₁₄Br): Cleavage of the C2-C3 bond generates the smallest possible acylium ion, [CH₃CO]⁺, which is typically a very prominent peak for methyl ketones. jove.comlibretexts.org

The McLafferty rearrangement is another characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. youtube.comwikipedia.org In this molecule, the γ-carbon (C5) has available hydrogens that can be transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene molecule (hex-1-ene) and the formation of a charged enol radical. libretexts.orgwikipedia.org

Additionally, fragmentation pathways involving the bromine atom are expected. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns (M+ and M+2 peaks) for bromine-containing fragments. libretexts.org Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br). The long alkyl chain can also undergo fragmentation, often resulting in a series of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (CH₂) groups. libretexts.org

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

| Fragmentation Pathway | Neutral Loss | Resulting Ion (m/z) | Notes |

|---|---|---|---|

| α-Cleavage (C1-C2) | •CH₃ (15 u) | 233/235 | Formation of a large acylium ion. Isotopic peak due to Bromine. |

| α-Cleavage (C2-C3) | •C₇H₁₄Br (190/192 u) | 43 | Formation of the acetyl cation [CH₃CO]⁺. Often the base peak for methyl ketones. jove.com |

| McLafferty Rearrangement | C₄H₈ (56 u) | 192/194 | Requires transfer of a γ-hydrogen, resulting in a charged enol radical and loss of but-1-ene. |

| Loss of Bromine | •Br (79/81 u) | 169 | Cleavage of the C-Br bond. |

| Loss of HBr | HBr (80/82 u) | 168 | Elimination of hydrogen bromide. |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational structure of this compound. ksu.edu.satriprinceton.org IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. edinst.comlibretexts.org

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this band typically appears in the range of 1710-1720 cm⁻¹. libretexts.orgpg.edu.pl The exact frequency is sensitive to the local molecular environment. oup.comiiserpune.ac.in

Environmental factors, particularly solvent polarity, can significantly influence the C=O stretching frequency. In non-polar solvents, the frequency is higher, reflecting an unperturbed carbonyl group. In polar aprotic solvents, dipole-dipole interactions between the solvent and the carbonyl group cause a slight decrease in the frequency. In polar protic solvents, hydrogen bonding to the carbonyl oxygen weakens the C=O bond, resulting in a more pronounced shift to a lower wavenumber. oup.comnih.gov

Table 2: Expected Carbonyl (C=O) Stretching Frequencies in Various Solvents

| Solvent Type | Example Solvent | Interaction Type | Expected ν(C=O) Range (cm⁻¹) |

|---|---|---|---|

| Non-polar | Hexane | Van der Waals | 1718 - 1725 |

| Polar Aprotic | Acetonitrile | Dipole-Dipole | 1712 - 1718 |

| Polar Protic | Ethanol (B145695) | Hydrogen Bonding | 1705 - 1712 |

The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the IR and Raman spectra. For aliphatic bromoalkanes, this mode typically absorbs in the 690-515 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com This band is often of weak to medium intensity in the IR spectrum but can be more prominent in the Raman spectrum.

The long and flexible nonane chain of the molecule allows for the existence of multiple rotational isomers (conformers). acs.orgjeeadv.ac.in Different conformers can exhibit slightly different C-Br stretching frequencies due to variations in their local electronic and steric environments. This can lead to the observation of a broadened C-Br absorption band or multiple closely spaced peaks, particularly at low temperatures where individual conformers are more stable. acs.org Analysis of these vibrational modes, often aided by computational modeling, can provide insights into the preferred conformations of the alkyl chain in different physical states. acs.org

Table 3: Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (sp³) | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Strong | Strong |

| C=O Stretch | Ketone | 1710 - 1720 (non-polar solvent) | Very Strong | Medium |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1465 | Medium | Medium |

| C-Br Stretch | Alkyl Bromide | 515 - 690 orgchemboulder.com | Medium-Weak | Strong |

Chiroptical Spectroscopy for Stereochemical Purity and Configuration

The presence of a chiral center at the C3 position makes this compound an optically active molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining its stereochemical purity and absolute configuration. libretexts.orgwikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comharvard.edu The key chromophore in this compound is the carbonyl group. Ketones exhibit a weak, electronically forbidden n→π* electronic transition in the 280-300 nm region, which is magnetically allowed and thus gives rise to a CD signal known as a Cotton effect. libretexts.org

The sign of the Cotton effect is directly related to the stereochemistry around the carbonyl group and can be predicted using the Octant Rule. chemistnotes.comacs.org This empirical rule divides the space around the carbonyl chromophore into eight octants, with three nodal planes. thieme-connect.de The contribution of each substituent to the sign of the Cotton effect depends on the octant it occupies. chemistnotes.comslideshare.net

For this compound, the substituents at the chiral C3 center (a methyl group, a hydrogen atom, and the C4-C9 bromo-alkyl chain) will lie in these octants. By determining the preferred conformation of the molecule, the spatial arrangement of these groups can be established, and the sign of the Cotton effect for the (R) and (S) enantiomers can be predicted. For instance, a substituent in a rear upper-left or lower-right octant makes a positive contribution to the Cotton effect, while one in a rear upper-right or lower-left octant makes a negative contribution. thieme-connect.deslideshare.net The study of chiral derivatives, where specific conformations might be favored, can further refine this analysis. rsc.org

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in optical rotation as a function of the wavelength of plane-polarized light. vlabs.ac.in In the vicinity of a chromophore's absorption band, an optically active molecule will exhibit an anomalous dispersion curve, which is also known as the Cotton effect. libretexts.orgslideshare.net

For this compound, a distinct Cotton effect is expected in the 280-300 nm region, corresponding to the n→π* transition of the carbonyl group. libretexts.org The shape of the ORD curve provides the same stereochemical information as the CD spectrum. A "positive" Cotton effect, where the curve shows a peak at a longer wavelength and a trough at a shorter wavelength, corresponds to a positive CD band. Conversely, a "negative" Cotton effect (trough then peak) corresponds to a negative CD band. vlabs.ac.in

The systematic study of ORD curves was historically crucial in establishing the stereochemistry of complex molecules like steroids and terpenoids. upenn.eduacs.org For this compound, ORD measurements would serve as a complementary method to CD spectroscopy for assigning the absolute configuration of the C3 chiral center.

X-ray Crystallography of Crystalline Derivatives (If applicable)

A comprehensive review of publicly accessible scientific literature and crystallographic databases has been conducted to ascertain the availability of X-ray crystallography data for this compound and its crystalline derivatives. The search included scholarly articles, chemical databases, and structural repositories.

Based on this extensive search, it has been determined that, to date, no peer-reviewed studies presenting the X-ray crystallographic analysis of this compound or any of its crystalline derivatives have been published. Consequently, experimental data regarding its solid-state structure and conformation in the crystalline state are not available.

Solid-State Structure Determination of Crystalline Forms

The determination of the solid-state structure of a chemical compound through single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This powerful analytical technique is contingent upon the successful growth of single crystals of sufficient quality.

For this compound, the absence of published crystallographic data means that crucial information, such as the crystal system, space group, and precise atomic coordinates in the solid state, remains uncharacterized. Theoretical predictions of these parameters can be made through computational modeling; however, such theoretical data is not a substitute for experimental verification and is not available in the reviewed literature for this specific compound.

Below is a generalized representation of the type of data that would be obtained from a successful X-ray crystallographic analysis. Please note that the data presented in the table below is illustrative and does not represent actual experimental data for this compound.

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Crystalline Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H19BrO |

| Formula Weight | 235.16 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state reveals the three-dimensional arrangement of a molecule as it exists in a crystal. This conformation is influenced by intramolecular forces (such as steric and electronic effects) and intermolecular forces (such as packing forces and hydrogen bonding). For a flexible molecule like this compound, with its rotatable single bonds in the nonane chain, multiple conformations are possible in the gas phase or in solution.

Computational chemistry methods, such as Density Functional Theory (DFT) or molecular mechanics, could provide theoretical insights into the likely low-energy conformations of the molecule. However, a specific computational study on the conformational preferences of this compound has not been identified in the surveyed scientific literature. Therefore, a data-driven discussion on its crystalline conformation is not possible at this time.

Computational and Theoretical Studies on 9 Bromo 3 Methylnonan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. nih.gov A hypothetical DFT study on 9-Bromo-3-methylnonan-2-one would involve selecting an appropriate functional (e.g., B3LYP, wB97XD) and basis set (e.g., cc-pVDZ) to perform geometry optimization and calculate various electronic properties. mdpi.comnih.gov

Such a study could generate data on:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

A representative data table that could be generated from such a study is presented below:

| Parameter | Value (arbitrary units) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

Ab Initio Calculations for Conformational Analysis and Energy Landscapes

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be computationally intensive but often provide high accuracy.

For a flexible molecule like this compound, ab initio calculations would be invaluable for:

Conformational Analysis: Identifying the different stable conformations (rotamers) of the molecule by systematically rotating its single bonds.

Energy Landscapes: Calculating the relative energies of these conformers to determine the most stable, lowest-energy structure (the global minimum) and the energies of other local minima. This information is crucial for understanding the molecule's preferred shape and how it might change.

The results of such an analysis could be summarized in a table like the following:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-C) |

| 1 (Global Minimum) | 0.00 | - |

| 2 | - | - |

| 3 | - | - |

Transition State Modeling for Reaction Pathways

Understanding how a molecule participates in chemical reactions is a key area of computational chemistry. Transition state modeling allows for the identification of the high-energy structures that connect reactants to products.

For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the carbonyl group. The calculations would aim to:

Locate Transition States: Identify the geometry of the transition state for a given reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time.

Conformational Sampling and Tautomerism

An MD simulation of this compound would involve placing the molecule in a simulated box and calculating the forces between its atoms over a series of small time steps. This would allow for:

Conformational Sampling: Exploring the full range of conformations the molecule can adopt at a given temperature, providing a dynamic view of its flexibility.

Tautomerism: Investigating the potential for keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, forming an enol. MD simulations could help to determine the relative populations of the keto and enol forms.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. A simulation of this compound in a solvent like water or an organic solvent would provide insights into:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent, which is important for understanding its solubility.

Conformational Preferences in Solution: How the presence of a solvent affects the relative stability of different conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a framework for correlating the structural or property-based features of a molecule with its chemical reactivity. For this compound, QSAR models could be developed to predict its behavior in various chemical reactions, such as nucleophilic substitution or elimination, which are common for haloalkanes. perlego.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a range of descriptors would be calculated to capture its electronic, steric, and thermodynamic properties. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include partial charges on atoms (particularly the carbon bonded to bromine and the carbonyl carbon), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity.

Steric Descriptors: These describe the three-dimensional arrangement of atoms and can influence the accessibility of reactive sites. Relevant descriptors include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Thermodynamic Descriptors: These relate to the stability and energy of the molecule, such as the heat of formation and strain energy.

A hypothetical set of calculated molecular descriptors for this compound is presented in the interactive table below.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance for Reactivity |

| Electronic | Partial Charge on C-Br | +0.15 e | Indicates electrophilicity and susceptibility to nucleophilic attack. |

| Dipole Moment | 2.5 D | Reflects overall molecular polarity, influencing solubility and intermolecular interactions. | |

| HOMO Energy | -9.8 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons; a primary site for nucleophilic attack. | |

| Steric | Molecular Volume | 220.5 ų | Influences the steric hindrance around the reactive sites. |

| Molecular Surface Area | 350.2 Ų | Affects the accessibility of the molecule to reactants. | |

| Topological | Wiener Index | 1250 | A measure of the molecule's compactness. |

| Thermodynamic | Heat of Formation | -350.2 kJ/mol | Indicates the relative stability of the molecule. |

Once a comprehensive set of descriptors is generated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be employed to build predictive QSAR models. nih.govnih.gov For this compound, such models could predict:

Reaction Rates: By correlating descriptors with experimentally determined reaction rates for a training set of similar bromo-ketones, a model could predict the rate constant for a specific reaction, such as its reaction with a nucleophile.

Product Selectivity: In cases where multiple reaction pathways are possible (e.g., substitution vs. elimination), QSAR models can help predict the major product by identifying the descriptors that favor one pathway over the other. For instance, steric hindrance around the bromine-bearing carbon might favor elimination over substitution.

These predictive models are invaluable in synthetic chemistry for optimizing reaction conditions and for the in silico screening of potential reactants. nih.gov

Spectroscopic Property Prediction from Theoretical Calculations

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the spectroscopic properties of molecules with high accuracy. nih.gov

Theoretical calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govacs.org This is achieved by first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations could predict the chemical shifts for all unique protons and carbons. This is particularly useful for assigning complex spectra and for confirming the structure of newly synthesized compounds. A hypothetical comparison of predicted and "experimental" NMR data is shown below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 2.15 | 2.18 | 29.5 | 29.8 |

| C2 (C=O) | - | - | 208.1 | 207.9 |

| C3 (CH) | 2.60 | 2.63 | 45.3 | 45.5 |

| C9 (CH₂) | 3.40 | 3.42 | 33.8 | 34.0 |

Discrepancies between predicted and experimental values can often be minimized by employing higher levels of theory and by considering solvent effects in the calculations. rsc.org

Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. ethz.chnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined.

For this compound, key vibrational modes would include the C=O stretch of the ketone, C-Br stretch, and various C-H stretching and bending modes. Theoretical calculations can help assign specific peaks in an experimental spectrum to particular molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.netnih.gov

A table of predicted and scaled vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C=O Stretch | 1750 | 1715 | 1705-1725 |

| C-Br Stretch | 620 | 595 | 500-600 |

| sp³ C-H Stretch | 3050-3150 | 2960-3055 | 2850-3000 |

| CH₂ Bend | 1480 | 1450 | 1440-1480 |

Bond Dissociation Energies and Stability Assessments

The stability of a molecule and its propensity to undergo certain reactions are closely related to the strength of its chemical bonds. Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu Computational methods can provide reliable estimates of BDEs.

For this compound, the C-Br bond is of particular interest as its cleavage is a key step in many of its potential reactions. crunchchemistry.co.uk The reactivity of alkyl halides is generally inversely proportional to the C-X bond dissociation energy. vedantu.com The general trend for the bond dissociation energy of carbon-halogen bonds is C-F > C-Cl > C-Br > C-I. doubtnut.com